1-Propylagroclavine

Beschreibung

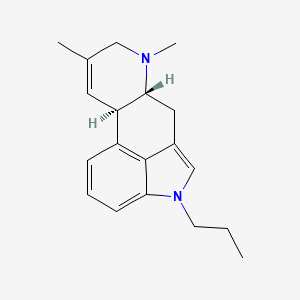

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

89930-59-6 |

|---|---|

Molekularformel |

C19H24N2 |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

(6aR,10aR)-7,9-dimethyl-4-propyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H24N2/c1-4-8-21-12-14-10-18-16(9-13(2)11-20(18)3)15-6-5-7-17(21)19(14)15/h5-7,9,12,16,18H,4,8,10-11H2,1-3H3/t16-,18-/m1/s1 |

InChI-Schlüssel |

BHVLXRUVIPEIKP-SJLPKXTDSA-N |

Isomerische SMILES |

CCCN1C=C2C[C@@H]3[C@H](C=C(CN3C)C)C4=C2C1=CC=C4 |

Kanonische SMILES |

CCCN1C=C2CC3C(C=C(CN3C)C)C4=C2C1=CC=C4 |

Herkunft des Produkts |

United States |

Occurrence and Isolation Methodologies

Natural Sources and Producing Organisms

1-Propylagroclavine is a naturally occurring ergot alkaloid, a class of secondary metabolites produced by various organisms across different kingdoms. Its presence is primarily linked to specific fungi that can exist as parasites on plants or as endophytes.

Fungal Species (e.g., Claviceps genus, Aspergillus spp.)

The primary producers of this compound and other ergot alkaloids are fungi.

Claviceps genus : Fungi belonging to the genus Claviceps are well-known producers of ergot alkaloids. researchgate.netwikipedia.org Claviceps purpurea, the most prominent member, infects the florets of grasses and cereals, forming hardened fungal structures called sclerotia (or ergots) where these alkaloids are concentrated. researchgate.netwikipedia.orgnih.gov Research has identified this compound tartrate as a clavine-type ergot alkaloid investigated for its biological activities. researchgate.netresearchgate.net While species like Claviceps fusiformis are known to accumulate agroclavine (B1664434) and elymoclavine (B1202758), the specific profiles of alkaloids, including this compound, can vary significantly between different Claviceps species and even different strains within a species. mdpi.comnih.gov

Aspergillus spp. : Certain species within the Aspergillus genus, notably the human pathogen Aspergillus fumigatus, are also capable of synthesizing ergot alkaloids. wikipedia.orgwikipedia.org This fungus is widespread in nature, typically found in soil and decaying organic matter. wikipedia.org While A. fumigatus produces a range of mycotoxins, its production of ergot alkaloids contributes to the diversity of sources for these compounds. wikipedia.orgplos.org

Table 1: Fungal Producers of this compound and Related Ergot Alkaloids

| Fungal Genus | Representative Species | Common Association | Alkaloid Class |

|---|---|---|---|

| Claviceps | C. purpurea, C. fusiformis | Parasites on grasses and cereals | Ergot Alkaloids |

Plant Genera (e.g., Convolvulaceae family)

The presence of ergot alkaloids in the plant kingdom is typically the result of a symbiotic or parasitic relationship with fungi.

Convolvulaceae Family : Some plant species in the morning glory family, Convolvulaceae, have been found to contain ergoline (B1233604) alkaloids. wikipedia.orgwisdomlib.org This occurrence is not due to the plant's own metabolic processes but is the result of infection or symbiotic association with ergot-related fungi. wikipedia.org These fungi, which are related to Claviceps, live within the plant tissues and produce the alkaloids. A study on Ipomoea asarifolia, a member of the Convolvulaceae family, confirmed the presence of an associated fungus that produces these alkaloids. wikipedia.org

Association with Cereal Grains and Grasses

The association of this compound with cereals and grasses is a direct consequence of fungal parasitism.

Host Plants : Claviceps fungi are specialized parasites of ovarial tissues in grasses (family Poaceae). researchgate.netnih.gov This includes a wide range of economically important cereal grains such as rye, wheat, barley, triticale, millet, and oats. researchgate.net Rye is noted as being particularly susceptible to infection. researchgate.net The fungal infection process involves the replacement of the plant's ovary with a fungal sclerotium, which contains high concentrations of ergot alkaloids. researchgate.netnih.gov Consequently, the consumption of grains contaminated with these sclerotia is a significant concern. researchgate.net The grass family is vast, with about 10,000 species, many of which can potentially host ergot fungi. nih.gov

Advanced Isolation and Detection Techniques

The separation and identification of this compound from complex biological matrices rely on sophisticated analytical methods.

Chromatographic Separation Methods

Chromatography is a fundamental technique for purifying components from a mixture. nih.gov Various chromatographic methods are employed to isolate ergot alkaloids like this compound. The basic principle involves the differential partitioning of compounds between a stationary phase and a mobile phase. nih.govkhanacademy.org

Column Chromatography : This is a common and versatile method for purifying proteins and other organic compounds. nih.gov In this technique, the stationary phase is packed into a glass tube, and the mobile phase (a solvent) carries the mixture through it, separating the components based on their affinity for the stationary phase. sgkgdcvinukonda.ac.in

Thin-Layer Chromatography (TLC) : TLC is a fast, sensitive, and inexpensive method used for separating mixtures and assessing purity. sgkgdcvinukonda.ac.in It utilizes a thin layer of adsorbent material (like silica (B1680970) gel) on a flat carrier, and separation occurs as a solvent moves up the plate via capillary action. khanacademy.orgsgkgdcvinukonda.ac.in

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and effective separation method. ijnrd.org It is a form of column chromatography that pumps the sample mixture through the column at high pressure, leading to higher resolution and faster separation times. nih.gov It is widely used for the analysis of pharmaceuticals, food, and biological extracts. ijnrd.org

Table 2: Chromatographic Methods for Alkaloid Separation

| Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) | Application |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption/partition | Silica or Alumina | Organic solvent mixture | Preparative purification |

| Thin-Layer Chromatography (TLC) | Differential adsorption/partition | Silica gel on glass plate | Organic solvent mixture | Qualitative analysis, purity check |

Immunological Detection Methods

Immunological methods offer high specificity and sensitivity for detecting target molecules like alkaloids, provided that specific antibodies are available. nih.govresearchgate.net These techniques are based on the principle of antigen-antibody binding. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used plate-based assay for detecting and quantifying substances such as proteins, antibodies, and antigens. immunology.org In a "sandwich" ELISA, a capture antibody coats the plate, binds the target antigen from the sample, and a second, enzyme-linked detection antibody binds to the captured antigen, producing a measurable signal. immunology.org This method could be adapted for this compound detection if specific antibodies were developed.

Radioimmunoassay (RIA) : One of the earliest immunological assay formats, RIA uses a radioisotope-labeled antibody or antigen to measure the concentration of the target substance. nih.gov

Immunofluorescence : This method uses antibodies labeled with fluorescent dyes to detect specific antigens in a sample. nih.gov The presence and location of the target can be visualized using a fluorescence microscope.

These methods are valuable for screening large numbers of samples for the presence of specific compounds, such as in food safety applications or clinical diagnostics. nih.govnih.gov

Biosynthetic Pathways and Enzymology

General Ergot Alkaloid Biosynthesis

Ergot alkaloids are a diverse group of fungal secondary metabolites characterized by a tetracyclic ergoline (B1233604) ring system. rsc.orgmdpi.com Their biosynthesis is a multi-step process undertaken by various fungi, including species of Claviceps and Aspergillus. mdpi.com The pathway can be broadly divided into early steps, which establish the core ergoline structure, and late steps, where modifications create a wide array of different alkaloid structures, including the clavine family. rsc.org

Tryptophan-Derived Precursors

The journey to creating the complex ergoline ring begins with two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). rsc.orgmdpi.comresearchpromo.com L-tryptophan provides the indole (B1671886) ring and the adjacent carbon backbone, which will ultimately form rings A, B, and C of the ergoline structure. mdpi.com DMAPP, derived from the mevalonic acid pathway, supplies the isoprene (B109036) unit that will form ring D. mdpi.com The condensation of these two molecules is the foundational step upon which the entire scaffold is built. researchpromo.com

Committed Steps and Key Enzymes

The assembly of the ergoline ring from its precursors is a highly orchestrated process involving a series of specific enzymes. These enzymes are encoded by genes typically found together in a gene cluster, known as the ergot alkaloid synthesis (EAS) cluster. agrobiology.ruresearchgate.net

Dimethylallyltryptophan (DMAT) Synthase Activity

The first committed step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan at the C-4 position of the indole ring with DMAPP. rsc.orgresearchpromo.com This reaction is catalyzed by the enzyme Dimethylallyltryptophan synthase (DMATS). researchpromo.com This enzyme is crucial as it directs the precursors into the ergot alkaloid pathway. researchpromo.com The product of this reaction is 4-(γ,γ-dimethylallyl)tryptophan, commonly known as DMAT. researchpromo.comnih.gov Following this, DMAT is methylated by the enzyme EasF to form N-methyl-4-dimethylallyltryptophan (Me-DMAT). researchgate.netfrontiersin.org

Chanoclavine-I Cyclase Mechanisms

The conversion of Me-DMAT to the first tricyclic intermediate, chanoclavine-I, involves a complex series of oxidation and cyclization reactions. researchpromo.comresearchgate.net This process requires at least two key enzymes, EasE (a FAD-dependent oxidoreductase, also known as chanoclavine-I synthase) and EasC (a catalase). researchgate.netfrontiersin.org These enzymes work in concert to form the C ring of the ergoline system. researchpromo.com The resulting chanoclavine-I is then oxidized by chanoclavine-I dehydrogenase (EasD) to form chanoclavine-I-aldehyde. nih.gov This aldehyde is a critical branch point in the pathway, leading to different classes of ergot alkaloids. rsc.orgresearchgate.net In fungi like Claviceps purpurea, chanoclavine-I aldehyde is converted to agroclavine (B1664434) through the action of enzymes including EasG (agroclavine dehydrogenase). agrobiology.rursc.org

Agroclavine-17-monooxygenase Conversion

Once agroclavine is formed, it can undergo further oxidation. The methyl group at position C-17 of agroclavine is oxidized to a primary alcohol, yielding elymoclavine (B1202758). researchpromo.comnih.gov This reaction is a critical step that bridges the simpler clavines to the more complex lysergic acid derivatives. uniprot.org This oxidation is described as the function of an "Agroclavine-17-monooxygenase". researchpromo.com Research has identified this enzymatic activity as the first step performed by a key cytochrome P450 enzyme, Clavine Oxidase (CloA). nih.govasm.org

Role of Cytochrome P450 Monooxygenases (e.g., CYP3A4) and Clavine Oxidase (CloA)

Fungal cytochrome P450 monooxygenases are pivotal in the diversification of ergot alkaloids. nih.gov The most prominent of these in this pathway is Clavine Oxidase (CloA), encoded by the cloA gene. agrobiology.ruuniprot.org CloA is a multifunctional enzyme that catalyzes the two-step, six-electron oxidation of the C-17 methyl group of agroclavine. nih.govresearchgate.netnih.gov It first converts agroclavine to elymoclavine (a two-electron oxidation) and then further oxidizes elymoclavine to paspalic acid, which subsequently isomerizes to lysergic acid (a four-electron oxidation). nih.govnih.gov Disruption of the cloA gene leads to the accumulation of agroclavine and elymoclavine, confirming its essential role in the pathway to lysergic acid. uniprot.orgnih.gov

While fungal P450s like CloA are integral to the biosynthesis of ergot alkaloids, other P450 enzymes, such as the human cytochrome P450 3A4 (CYP3A4), are involved in their metabolism in mammals. Studies have shown that ergot alkaloids can inhibit the activity of human CYP3A4, which is a key enzyme for drug metabolism in the liver. nih.gov This interaction is relevant to the pharmacology and toxicology of ergot alkaloids in humans but is not part of their synthesis in fungi. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Agroclavine

| Enzyme Name | Gene Name | Substrate(s) | Product |

| Dimethylallyltryptophan (DMAT) Synthase | dmaW | L-tryptophan, DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) |

| DMAT N-methyltransferase | easF | DMAT, S-adenosyl-L-methionine | N-methyl-DMAT |

| Chanoclavine-I Synthase | easE | N-methyl-DMAT | Prechanoclavine |

| Catalase | easC | Prechanoclavine | Chanoclavine-I |

| Chanoclavine-I Dehydrogenase | easD | Chanoclavine-I | Chanoclavine-I-aldehyde |

| Agroclavine Dehydrogenase | easG | Chanoclavine-I-aldehyde | Agroclavine |

| Clavine Oxidase | cloA | Agroclavine | Elymoclavine |

| Clavine Oxidase | cloA | Elymoclavine | Paspalic acid (-> Lysergic Acid) |

Specific Intermediates and Branching Points Leading to 1-Propylagroclavine

The biosynthesis of the ergoline ring system, the structural foundation of all ergot alkaloids, is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov The pathway to agroclavine, the direct precursor to this compound, involves several key intermediates and a critical branching point that dictates the final structural class of the alkaloid produced.

The initial committed step is the prenylation of L-tryptophan at the C4 position of the indole ring by the enzyme dimethylallyltryptophan synthase (DmaW), yielding 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.govresearchpromo.com DMAT is then N-methylated by the enzyme EasF to produce N-methyl-DMAT. A series of subsequent oxidation reactions, catalyzed by the FAD-dependent oxidoreductase EasE and the catalase EasC, leads to the formation of the first tricyclic intermediate, chanoclavine-I. uni-graz.at

Chanoclavine-I is oxidized to chanoclavine-I-aldehyde, which represents a crucial branch point in the ergot alkaloid biosynthetic pathway. rsc.org From this aldehyde, the pathway can diverge to form different classes of ergot alkaloids. In fungi such as Claviceps purpurea, chanoclavine-I-aldehyde is directed towards the formation of tetracyclic ergoline structures like agroclavine. rsc.org This transformation is mediated by the enzymes EasA and EasG. researchgate.net The Old Yellow Enzyme homolog EasA acts on chanoclavine-I-aldehyde, and its specific function—as either a reductase or an isomerase—can vary between fungal species, creating another layer of diversity. researchgate.net In the pathway leading to agroclavine, EasA from Claviceps purpurea facilitates the necessary conformational changes for the D-ring closure, which is then completed by the reductase EasG to yield agroclavine. nih.govrsc.org

While the biosynthesis of the agroclavine scaffold is well-documented, this compound is considered a semi-synthetic derivative. Current scientific literature does not describe a native biosynthetic enzyme that catalyzes the N1-propylation of agroclavine. Its formation is achieved through chemical synthesis, where a propyl group is added to the N1 position of the agroclavine molecule. uni-graz.atrsc.orgrsc.org

Genetic Basis of Ergot Alkaloid Synthesis (EAS) Clusters

The enzymes responsible for ergot alkaloid biosynthesis are encoded by a set of genes typically found organized together in a single location on the fungal chromosome, known as the Ergot Alkaloid Synthesis (EAS) gene cluster. nih.gov The composition and arrangement of genes within this cluster determine the specific ergot alkaloids a fungus can produce. nih.gov

The EAS clusters in different fungal species, such as Claviceps purpurea, Aspergillus fumigatus, and Epichloë species, share a core set of conserved genes for the early steps of the pathway leading to chanoclavine-I-aldehyde. nih.gov However, the genes responsible for the later, diversifying steps often differ significantly between species, leading to the production of distinct alkaloid profiles. nih.gov For example, the EAS cluster in C. purpurea contains genes like lpsA and lpsB, which encode nonribosomal peptide synthetases (NRPSs) for the production of complex ergopeptines from lysergic acid, a downstream product of agroclavine. nih.govnih.gov In contrast, fungi that produce simpler clavine alkaloids may lack these complex NRPS genes. nih.gov

The evolution of these clusters can involve gene gain, gene loss, rearrangement, and mutation, leading to significant chemotypic diversity. nih.gov For instance, the C. fusiformis EAS cluster has lost some genes for later pathway steps and contains a truncated, non-functional version of the lpsB gene, explaining why it only produces agroclavine and elymoclavine.

Table 1: Key Genes in the Ergot Alkaloid Synthesis (EAS) Cluster and Their Functions

| Gene | Encoded Enzyme | Function in Biosynthetic Pathway |

|---|---|---|

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan with DMAPP to form DMAT. nih.gov |

| easF | N-methyltransferase | N-methylation of DMAT. |

| easE | Chanoclavine-I synthase (oxidoreductase) | Involved in the multi-step conversion of N-methyl-DMAT to chanoclavine-I. uni-graz.at |

| easC | Catalase | Works in conjunction with EasE to form chanoclavine-I. uni-graz.at |

| easD | Chanoclavine-I dehydrogenase | Oxidation of chanoclavine-I to chanoclavine-I-aldehyde. |

| easA | Oxidoreductase (Old Yellow Enzyme family) | Acts on chanoclavine-I-aldehyde, directing the pathway towards either festuclavine (B1196704) or agroclavine. researchgate.net |

| easG | Agroclavine/Festuclavine synthase | Catalyzes the final reduction step to form the tetracyclic ergoline D-ring of agroclavine or festuclavine. rsc.org |

| cloA | Clavine oxidase (Cytochrome P450) | Catalyzes the oxidation of elymoclavine to paspalic acid, a precursor to lysergic acid. food.gov.ukfrontiersin.org |

| lpsA/B | Lysergyl peptide synthetases (NRPS) | Involved in the synthesis of complex ergopeptines from lysergic acid (not on the direct path to agroclavine). nih.gov |

In Vitro Reconstitution of Biosynthetic Steps

The functional characterization of EAS genes has been significantly advanced through the reconstitution of pathway steps in vitro or in heterologous host organisms. These synthetic biology approaches allow researchers to confirm enzyme function and produce specific alkaloid intermediates.

A notable success in this area was the discovery and reconstitution of the cycloclavine (B1261603) biosynthetic pathway. researchgate.net Researchers used a yeast-based platform (Saccharomyces cerevisiae) to express genes from the ergot alkaloid pathway. By introducing various combinations of eas genes, they could identify the specific enzyme responsible for the complex rearrangement of a chanoclavine-I intermediate to form the cyclopropyl (B3062369) moiety of cycloclavine. researchgate.net This approach not only elucidated the function of the enzyme but also demonstrated the feasibility of producing complex alkaloids in a heterologous host, achieving titers greater than 500 mg/L. researchgate.net

Similarly, the early steps of the ergot alkaloid pathway have been reconstituted in the fungus Aspergillus nidulans, which does not naturally produce these compounds. By introducing the A. fumigatus genes dmaW, easF, easE, and easC, scientists were able to demonstrate the production of chanoclavine-I from simple precursors. These experiments are crucial for verifying the function of each enzyme in the pathway and for creating microbial cell factories capable of producing valuable alkaloid precursors.

Biocatalytic Approaches in Alkaloid Synthesis

Biocatalysis, which utilizes isolated enzymes or whole microbial cells to perform chemical transformations, is a powerful tool in modern organic synthesis and is increasingly applied to the production of alkaloids. mdpi.comchemrxiv.org This approach offers high selectivity and sustainability compared to traditional chemical methods. rsc.org

In the context of ergot alkaloids, biocatalytic strategies are being explored for several purposes:

Production of Precursors: As demonstrated by the heterologous expression of EAS clusters, engineered microbes can serve as platforms to produce key intermediates like chanoclavine-I or agroclavine. researchgate.netfrontiersin.org These biosynthetically produced precursors can then be used as starting materials for the semi-synthesis of other valuable compounds, such as this compound. uni-graz.at

Generation of Novel Derivatives: The substrate promiscuity of some biosynthetic enzymes can be exploited to create novel alkaloid structures. For example, dimethylallyl-tryptophan synthases have been shown to accept unnatural substrates, enabling the enzymatic synthesis of modified indole derivatives. nih.gov

Enantioselective Synthesis: Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity. This is particularly valuable for producing optically pure alkaloids, which is often a requirement for pharmaceutical applications. nih.gov Biocatalytic methods like kinetic resolution using enzymes such as lipases or oxidoreductases can be employed to separate enantiomers or synthesize a single desired enantiomer. mdpi.comnih.gov

The combination of in vitro enzymatic steps and chemical synthesis represents a chemoenzymatic approach that harnesses the strengths of both disciplines. For instance, an in vitro reconstituted chanoclavine (B110796) synthase could produce the core intermediate, which is then subjected to further organic synthesis steps to yield active pharmaceutical ingredients like this compound. uni-graz.at

Synthetic Chemistry Approaches to 1 Propylagroclavine and Analogues

Total Synthesis Strategies for the Ergoline (B1233604) Core

The ergoline ring system is the common structural feature of all ergot alkaloids. mdpi.com Its intricate tetracyclic framework has inspired the development of numerous synthetic strategies. Modern approaches often focus on efficiently assembling the multiple rings and controlling the stereochemistry of the chiral centers.

Recent advancements in synthetic organic chemistry have provided new tools for constructing the ergoline tetracycle. Researchers have explored novel carbon-carbon bond-forming strategies, moving beyond traditional methods. One area of focus has been on the formation of the C-ring, bridging the pre-formed A- and D-rings. nih.govacs.org Methodologies explored for this purpose include:

Intramolecular α-arylation: This method involves the formation of a bond between an enolate and an aryl halide within the same molecule to close the C-ring.

Borrowing hydrogen alkylation: A catalytic process where an alcohol is temporarily oxidized to an aldehyde, which then reacts with a nucleophile, followed by reduction back to the alkylated product. This has been applied to form the C-ring of the ergoline system. nih.govacs.org

Rhodium-catalyzed C-H insertion: This powerful technique allows for the direct formation of a C-C bond by inserting a carbene into a carbon-hydrogen bond, providing an efficient route to the ergoline core. nih.govacs.org

These strategies have led to a seven-step formal synthesis of lysergic acid and provide methods for introducing substituents onto the C-ring, a previously challenging task. nih.govescholarship.org While efficient for creating ergoline-like structures, these methods each face unique challenges when applied to the synthesis of complex natural products. nih.govacs.org

Achieving the correct three-dimensional structure is critical, and thus, enantioselective synthesis has been a major goal. The development of catalytic asymmetric methods allows for the production of a single enantiomer of the target molecule, which is often the only biologically active form.

Key enantioselective strategies reported for clavine alkaloids include:

Asymmetric Allylic Amination: This reaction, often catalyzed by transition metals like palladium, has been used to construct the chiral azepine ring (the C/D rings) of alkaloids such as aurantioclavine. nih.gov

Catalytic Asymmetric Heck Cyclization: An intramolecular Heck reaction has been employed as a key step to create vicinal stereocenters with high diastereoselectivity in the synthesis of cycloclavine (B1261603). rsc.org

Asymmetric Cyclopropanation: A rhodium-catalyzed enantioselective cyclopropanation of an allene (B1206475) was a key feature in the first catalytic enantioselective total synthesis of unnatural (-)-cycloclavine. rsc.orgnih.gov

Dreiding–Schmidt Reaction: This reaction was utilized in a unified enantioselective synthesis of all four stereoisomers of rugulovasine, another tetracyclic clavine alkaloid. chemistryviews.org

These methods highlight the power of modern catalysis to solve long-standing problems in the stereocontrolled synthesis of complex natural products. nih.govrsc.org

| Target Alkaloid | Key Enantioselective Reaction | Catalyst System (Example) | Enantiomeric Excess (ee) | Reference |

| (-)-Cycloclavine | Asymmetric Cyclopropanation | Rh₂(S-TBPTTL)₄ | >99% (after crystallization) | nih.gov |

| (+)- and (-)-Cycloclavine | Intramolecular Heck Cyclization | Palladium-based catalyst | Not specified | rsc.org |

| (-)-Aurantioclavine | Asymmetric Allylic Amination | Palladium-based catalyst | Not specified | nih.gov |

| Rugulovasine Stereoisomers | Dreiding–Schmidt Reaction | Not applicable (stoichiometric) | Single enantiomers produced | chemistryviews.org |

Synthetic chemists have adopted similar logic. For example, biomimetic strategies for the ergoline core have utilized key reactions that mimic proposed biosynthetic steps: sjtu.edu.cn

Indole (B1671886) C4-H Olefination/Alkynylation: Mimicking the initial prenylation step. sjtu.edu.cn

Intramolecular Decarboxylative Giese Reaction: A radical cyclization that can form the C-ring. sjtu.edu.cn

A biomimetic total synthesis of several clavine alkaloids, including festuclavine (B1196704) and pyroclavine, was achieved from a common intermediate, demonstrating the power of this approach to access multiple members of the alkaloid family. acs.org

Cascade Reactions in Total Synthesis

Chemical Synthesis of 1-Propylagroclavine and its Derivatives

The direct synthesis of this compound starts from agroclavine (B1664434), which is a naturally occurring clavine alkaloid. The "1-" position in the name refers to the nitrogen atom of the indole ring system. The synthesis is therefore an N-alkylation reaction.

Research has shown that the hydrogen at the C-10 position of agroclavine can be removed by strong bases like butyl-lithium to form an ambident carbanion, which can then react with various electrophiles to yield 10-substituted agroclavines or 8-substituted lysergines. rsc.org For substitution at the N-1 position, a direct alkylation of the indole nitrogen is performed. A study demonstrated the synthesis of various 8- and 10-substituted clavine derivatives. rsc.orgrsc.org In this work, the synthesis of 1-methyl-10-propylagroclavine was achieved. rsc.org The synthesis of this compound would follow an analogous procedure, using a propyl halide instead of a methyl halide for the N-alkylation step, followed by reaction with a propyl electrophile at the C-10 position if a disubstituted derivative were desired. The synthesis of this compound itself would involve the selective N-alkylation of agroclavine.

Table of Synthesized Agroclavine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Agroclavine | 1. BuLi; 2. MeI; 3. BuLi; 4. PrI | 1-Methyl-10-propylagroclavine | rsc.org |

Hybrid Chemo-Enzymatic Synthesis

Hybrid chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and sustainable synthetic routes. Enzymes offer unparalleled stereo- and regioselectivity under mild conditions, while chemical reactions provide a vast toolbox for transformations not found in nature. frontiersin.orgresearchgate.net

A plausible hybrid strategy for this compound would involve two main stages:

Enzymatic Synthesis of the Core: The ergoline precursor, agroclavine, can be produced through fermentation or by using a series of isolated enzymes. The biosynthetic pathway from L-tryptophan to chanoclavine (B110796) and then agroclavine is well-understood. rsc.orgmdpi.com A recent study demonstrated a hybrid system for the overproduction of chanoclavine, a direct precursor to agroclavine, by splitting the pathway into enzymatic and chemical steps. frontiersin.orgresearchgate.net This approach yielded over 3 g/L of the complex intermediate. researchgate.net

Chemical Derivatization: Once agroclavine is obtained via the biological route, the final N-propylation step can be carried out using standard chemical methods, as described in section 4.2. This involves reacting agroclavine with a suitable propylating agent (e.g., propyl iodide or propyl bromide) in the presence of a base to attach the propyl group to the indole nitrogen.

Integration of Enzymatic Transformations in Synthetic Routes

The integration of enzymatic transformations into the synthetic routes for ergot alkaloids like this compound offers a powerful strategy to overcome challenges associated with traditional chemical methods, such as low stereoselectivity and the need for harsh reaction conditions. Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzyme-catalyzed reactions, leading to more efficient and environmentally benign processes. nih.govrsc.org

Enzymes, particularly from fungal sources, play a crucial role in the natural biosynthesis of the ergoline scaffold and can be harnessed for synthetic purposes. nih.govnih.gov For instance, β-N-acetylhexosaminidases from Aspergillus oryzae have been utilized in the transglycosylation of clavine alkaloids, demonstrating the potential for enzymatic modification of the ergoline core. researchgate.net This approach allows for the introduction of sugar moieties, creating glycosides with potentially altered biological activities. researchgate.net

A key enzyme family in ergot alkaloid biosynthesis is the prenyltransferases, which catalyze the initial C4-prenylation of L-tryptophan, a foundational step in forming the ergoline ring system. nih.gov The versatility of these enzymes towards different alkyl donors and acceptors opens up possibilities for creating unnatural ergot alkaloid analogues through chemoenzymatic synthesis. nih.gov Another critical enzyme is 4-dimethylallyltryptophan N-methyltransferase, which also exhibits broad substrate specificity, further expanding the potential for generating diverse structures. nih.gov

Lipases are another class of enzymes that have proven valuable in the chemoenzymatic synthesis of intermediates for ergot alkaloids. For example, lipase-catalyzed hydrolysis has been employed to achieve highly enantioselective synthesis of key building blocks for peptide ergot alkaloids, avoiding tedious chemical resolution steps. tandfonline.com This highlights the ability of enzymes to perform highly specific transformations on complex molecules under mild conditions. tandfonline.com

The general strategies for incorporating enzymatic steps in alkaloid synthesis can be categorized as:

Biocatalytic preparation of chiral building blocks: Enzymes are used to create stereochemically defined precursors that are then elaborated through chemical steps. rsc.org

Biocatalytic resolution or desymmetrization: Enzymes selectively modify one enantiomer of a racemic mixture or a prochiral substrate synthesized chemically. rsc.org

Biocatalytic C-N and/or C-C bond formation: Enzymes are used to construct key bonds in the alkaloid skeleton in an asymmetric fashion. rsc.org

These chemoenzymatic methods often prove more efficient than purely chemical syntheses or isolation from natural sources. rsc.org The ability to engineer fungi to produce specific ergot alkaloids or their precursors can also be considered a form of whole-cell biocatalysis, potentially leading to more efficient production of these valuable compounds. asm.org

Predictive Modeling for Chemo-Enzymatic Systems

Predictive modeling plays an increasingly important role in the development of efficient chemo-enzymatic systems for the synthesis of complex molecules like this compound. By simulating and predicting the outcomes of enzyme-catalyzed reactions and their integration with chemical steps, researchers can streamline the optimization process, reducing time and resources.

Molecular docking is a prominent computational tool used to predict the binding orientation of small molecule substrates within the active site of an enzyme. science.govnih.gov This information is crucial for understanding enzyme-substrate interactions and explaining the observed reactivity and selectivity. science.gov For instance, molecular docking studies have been used to elucidate the reactivity of glycyrrhetinic acid derivatives in lipase-catalyzed reactions. science.gov In the context of ergot alkaloids, docking could be employed to predict how analogues of natural substrates, such as precursors to this compound, would fit into the active sites of key biosynthetic enzymes like prenyltransferases or oxidases. This can help in selecting promising candidates for enzymatic transformation.

Sequence Similarity Networking (SSN) is another powerful bioinformatic tool that can be used to infer the function of uncharacterized enzymes. frontiersin.org By clustering proteins based on sequence similarity, it is possible to associate an unknown enzyme with well-characterized enzymes, thereby predicting its potential function. frontiersin.org This approach was used to analyze clavine oxidase (CloA), a key enzyme in lysergic acid biosynthesis, by identifying related enzymes with known functions. frontiersin.org For the synthesis of this compound, SSNs could help identify novel enzymes with suitable properties for specific transformations.

Furthermore, computational approaches can guide the design of novel biocatalysts. By understanding the structure-function relationships of enzymes, researchers can use protein engineering to modify their properties, such as substrate specificity, stability, and catalytic efficiency. Predictive modeling can help to identify key amino acid residues to target for mutation.

The integration of predictive modeling with experimental work creates a synergistic cycle. Computational models can guide experimental design, and the resulting experimental data can be used to refine and validate the models, leading to a deeper understanding of the chemo-enzymatic system. This iterative process accelerates the development of robust and efficient synthetic routes to complex molecules like this compound and its analogues.

Value of Synthetic Efforts in Accessing Rare Analogues

Synthetic efforts to produce rare ergot alkaloid analogues, such as this compound, hold significant value for several reasons. While some ergot alkaloids can be obtained through fermentation, this process is often inefficient, and the chemical synthesis of these complex molecules can be expensive. asm.org Total synthesis and chemoenzymatic strategies provide a means to access not only the natural products but also a wide array of unnatural analogues that are inaccessible through biological methods. nih.govresearchgate.net

Furthermore, synthetic access to rare analogues facilitates the exploration of new therapeutic applications for ergot alkaloids. Historically used for conditions like migraines and Parkinson's disease, recent studies have suggested potential applications in treating psychiatric disorders. nih.govresearchgate.net The synthesis of novel derivatives allows for a more comprehensive investigation of the therapeutic potential of this class of compounds.

Synthetic efforts also contribute to a deeper understanding of the biosynthesis of ergot alkaloids. By providing access to proposed intermediates and analogues, chemists can help to elucidate the mechanisms of the enzymes involved in the biosynthetic pathways. researchgate.net This interplay between synthesis and biosynthesis can lead to the development of more efficient "green" synthetic routes that utilize biosynthetic machinery. researchgate.net

The development of new synthetic methodologies is another valuable outcome of research in this area. The complex tetracyclic structure of the ergoline skeleton presents a significant synthetic challenge, and efforts to overcome these hurdles have led to the development of innovative chemical transformations and strategies. nih.govresearchgate.net These new methods can then be applied to the synthesis of other complex natural products.

Structure Activity Relationship Sar Studies

Foundational Concepts of SAR for Ergot Alkaloids

The biological activity of ergot alkaloids is intrinsically linked to their structural similarity to biogenic amine neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). mdpi.com This resemblance allows them to interact with a variety of receptor subtypes, acting as agonists, partial agonists, or antagonists. mdpi.comuantwerpen.be The specific pharmacological profile of each ergot alkaloid is determined by the nature and orientation of substituents on the tetracyclic ergoline (B1233604) core. mdpi.comuantwerpen.be

Key structural features that modulate the activity of ergot alkaloids include:

The Ergoline Ring System: This tetracyclic structure is the fundamental pharmacophore. mdpi.com

Substituent at the N-1 Position: Modifications at this position can significantly alter biological activity. mdma.ch

Substituent at the C-8 Position: The nature and stereochemistry of the substituent at C-8 are critical determinants of the pharmacological profile. frontiersin.orgnih.gov

The Double Bond at C-9 to C-10: The presence of this double bond influences the molecule's conformation and can lead to epimerization at C-8. frontiersin.org

Analysis of Substituent Effects on Biological Activity

Alkylation at the N-1 position of the ergoline nucleus has been shown to significantly impact the biological activity of clavine alkaloids. mdma.ch In the case of agroclavine (B1664434), the introduction of an n-propyl group at the N-1 position to form 1-propylagroclavine has been studied in the context of its cytostatic potential.

Research has demonstrated that both agroclavine and this compound are potent cytostatic agents. nih.gov A study examining their effects on the L5178y mouse lymphoma cell system revealed comparable ED50 values for agroclavine (3.9 μM) and this compound (3.5 μM). nih.gov This suggests that the N-1 propyl substituent does not diminish, and may slightly enhance, the cytostatic activity in this specific assay. Further studies have indicated that the substituent at N-1 of agroclavine is a very important factor for its cytostatic activity. capes.gov.brnih.gov Incorporation studies with this compound suggest that its mechanism of action involves the inhibition of DNA synthesis. capes.gov.brnih.gov

| Compound | ED50 (μM) in L5178y mouse lymphoma cells |

| Agroclavine | 3.9 nih.gov |

| This compound | 3.5 nih.gov |

| 1-Propyl-festuclavine | 4.3 nih.gov |

| 1-Allyl-festuclavine | 4.3 nih.gov |

This table presents the 50% effective dose (ED50) for several N-1 substituted clavine alkaloids, highlighting their cytostatic potential.

In contrast, for other ergoline derivatives, N-1 alkylation has been shown to decrease activity in certain assays, such as the inhibition of prolactin secretion. mdma.ch This highlights the principle that the effect of a particular substituent is highly dependent on both the parent molecule and the biological activity being assessed.

The substituent at the C-8 position is a critical determinant of the pharmacological properties of ergot alkaloids. frontiersin.orgnih.gov Ergot alkaloids are broadly classified into clavines, which have a methyl or hydroxymethyl group at C-8, and lysergic acid derivatives, which possess a carboxyl group at this position. nih.govpublish.csiro.au The stereochemistry at C-8 is also crucial, with the R-isomers generally exhibiting higher biological activity compared to the S-isomers, although recent studies suggest that S-isomers may also possess bioactivity. researchgate.netresearchgate.net

In the case of clavine alkaloids like agroclavine and its derivatives, the C-8 substituent is a methyl group. While direct modifications at the C-8 position of this compound are not extensively detailed in the provided context, the general principles of ergot alkaloid SAR suggest that any alteration at this position would profoundly impact its biological profile. For instance, the peptide-like side chains found in ergotamine at C-8 contribute to their potent vasoconstrictive and neurotropic effects. mdpi.com

Influence of N-1 Alkyl Substituents

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For ergot alkaloids and related compounds, QSAR models have been developed to predict their binding affinity to various receptors, particularly dopamine receptors. nih.govmdpi.com

These models often utilize molecular descriptors that quantify various physicochemical properties, such as:

Steric parameters: Molecular volume, surface area.

Electronic parameters: Dipole moment, partial charges.

Hydrophobic parameters: LogP.

A universal 3D-QSAR model for dopamine D2 receptor antagonists has been constructed, which could potentially be applied to predict the activity of novel ergoline derivatives. mdpi.com Such models have highlighted the importance of steric and electrostatic fields in ligand-receptor interactions. mdpi.com For a series of benzamides acting as dopamine D2 receptor antagonists, QSAR studies have shown that hydrophobic substituents at certain positions and electron-donating groups at others can increase binding affinity. nih.gov While a specific QSAR model for this compound is not detailed, these general findings provide a framework for understanding the structural requirements for its potential interaction with dopamine receptors.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of an ergot alkaloid molecule is critical for its interaction with biological receptors. nih.govnih.gov The flexibility of the D-ring of the ergoline nucleus allows for different conformations, and identifying the "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a key aspect of SAR studies. nih.govcore.ac.uk

NMR spectroscopy and molecular mechanics calculations are common techniques used to study the conformation of ergot alkaloids in solution. nih.govcore.ac.uknih.gov These studies have shown that the D-ring can exist in different forms, and the preferred conformation can be influenced by factors such as the solvent and whether the molecule is in its neutral or protonated state. core.ac.uknih.gov For many ergot alkaloids, a specific conformation of the D-ring has been identified as the one responsible for their dopaminergic activity. nih.gov The orientation of the substituent at C-8 is also a critical conformational variable. core.ac.uk

Design Principles for Modulating Biological Effects

The insights gained from SAR and QSAR studies provide a set of design principles for creating new ergot alkaloid derivatives with desired biological effects. mdpi.comresearchgate.net These principles guide the chemical modification of the ergoline scaffold to enhance potency, selectivity, or to alter the pharmacological profile.

Key design principles for modulating the biological effects of ergot alkaloids include:

Targeting Specific Receptor Subtypes: By understanding the structural requirements for binding to different dopamine, serotonin, and adrenergic receptor subtypes, medicinal chemists can design molecules with improved selectivity, potentially reducing side effects.

Modifying the N-1 Position: As demonstrated with this compound, substitution at the N-1 position can be a valuable strategy to modulate activity. mdma.chcapes.gov.brnih.gov

Varying the C-8 Substituent: The greatest diversity in the pharmacological effects of ergot alkaloids is achieved by modifying the substituent at the C-8 position. frontiersin.orgnih.gov

Conformational Restriction: Synthesizing rigid analogs that are locked in the presumed bioactive conformation can lead to more potent and selective compounds.

The study of this compound and other clavine alkaloids contributes to the broader understanding of ergot alkaloid SAR, providing valuable information for the development of new therapeutic agents. frontiersin.org

Mechanistic Investigations of Biological Activity Non Clinical

Antiproliferative Mechanisms

1-Propylagroclavine tartrate has demonstrated notable cytotoxic effects against various tumor cell lines in laboratory settings. nih.govvdoc.pub Among a panel of six ergot alkaloids, it was identified as having the most potent cytotoxic activity. nih.govresearchgate.net Specifically, its cytostatic potential has been examined in the L5178y mouse lymphoma cell system. capes.gov.br Studies have also highlighted its particular effectiveness against leukemia cell lines. vdoc.pub

The antiproliferative activity of this compound and related compounds has been a subject of structure-activity relationship studies. Research indicates that the nature of the substituent at the N-1 position of the agroclavine (B1664434) structure is a critical determinant of its cytostatic activity. capes.gov.br

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Organism | Cancer Type | Notes |

|---|---|---|---|

| L5178y | Mouse | Lymphoma | This compound demonstrated cytostatic potential. capes.gov.br |

| Leukemia Cell Lines | Human | Leukemia | Showed the strongest effect among tested ergot alkaloids. vdoc.pub |

| National Cancer Institute (NCI) Cell Line Panel | Human | Various | This compound tartrate showed the strongest cytotoxicity among six tested ergot alkaloids. nih.govresearchgate.net |

A significant aspect of the cytotoxic action of this compound is that its effectiveness does not appear to be linked to classical mechanisms of drug resistance. nih.govresearchgate.net Investigations into the IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound and other ergot alkaloids showed no correlation with several well-known determinants of drug resistance. nih.govresearchgate.net These include:

Proliferative activity: Factors such as cell doubling times, expression of Proliferating Cell Nuclear Antigen (PCNA), and cell cycle distribution did not correlate with sensitivity to the alkaloids. nih.govresearchgate.net

Multidrug resistance proteins: The expression of P-glycoprotein/MDR1, a key protein in mediating multidrug resistance, was not associated with the IC50 values. nih.gov

Oncogene and tumor suppressor gene status: Mutations or expression levels of EGFR, RAS, and TP53 also did not correlate with the cytotoxic efficacy of the ergot alkaloids. nih.gov

This is in contrast to control drugs like daunorubicin, cisplatin, and erlotinib, whose resistance profiles did correlate with these classical mechanisms. nih.govresearchgate.net This suggests that the cytotoxicity of ergot alkaloids like this compound may operate through pathways that could potentially bypass common resistance mechanisms in cancer cells. nih.govresearchgate.net

Further analysis identified 23 genes with diverse biological functions—including signal transducers, RNA metabolism regulators, ribosome constituents, and cell cycle and apoptosis regulators—whose expression correlated with sensitivity or resistance to this compound tartrate. nih.govresearchgate.net Notably, the expression of only a small fraction of neuroreceptor genes (3 out of 66) correlated with its IC50 values, indicating that the psychoactive effects associated with ergot alkaloids may not be central to their cytotoxic activity against cancer cells. nih.govresearchgate.net

While this compound is known to inhibit DNA synthesis, the precise mechanism of its interference with DNA replication pathways is not fully elucidated by the available research. It has been observed that the compound does not cause a significant change in the activities of DNA polymerase α and β. capes.gov.br This suggests that its mechanism of action is distinct from direct inhibition of these key replication enzymes and represents a novel mechanism for an ergoline (B1233604) compound. capes.gov.br The process of DNA replication is complex, involving a network of proteins and enzymes that unwind DNA and synthesize new strands. genome.jp Interference can occur at various stages, from the unwinding of parental DNA to the joining of Okazaki fragments on the lagging strand. genome.jp

The concept of "unbalanced growth," where development is stimulated by creating deliberate imbalances in an economic system, can be metaphorically applied to the cellular level. rgu.ac.inwikipedia.org In the context of a cell, a targeted disruption of a specific process, such as DNA synthesis by this compound, without a corresponding halt in other cellular processes like protein and RNA synthesis, can lead to a state of "unbalanced growth." This cellular state is unsustainable and can trigger stress responses and ultimately, cell death. The inhibition of DNA synthesis by this compound, while other cellular functions may initially continue, creates a disequilibrium that the cell cannot overcome, contributing to its cytotoxic effect. capes.gov.br

Impact on Macromolecular Biosynthesis and Cell Cycle Regulation

Effects on RNA Metabolism and Ribosome Constituents

The direct effects of this compound on RNA metabolism and the constituents of ribosomes have not been extensively detailed in current research. However, understanding the fundamental processes of ribosome biogenesis is crucial for contextualizing the potential impact of any bioactive compound. Ribosome biogenesis is a highly regulated and energy-intensive process that is central to cell growth and proliferation. nih.gov It begins in the nucleolus, where ribosomal DNA (rDNA) is transcribed into precursor ribosomal RNA (pre-rRNA). nih.gov This pre-rRNA undergoes a complex series of processing steps, including chemical modifications and cleavage, to form mature ribosomal RNA (rRNA). nih.govnih.gov These modifications, such as 2′-O-methylation and pseudouridylation, are critical for stabilizing the rRNA structure and ensuring the efficiency and accuracy of protein synthesis. nih.gov

The mature rRNAs are then assembled with ribosomal proteins to form the small (40S) and large (60S) ribosomal subunits. nih.govwikipedia.org Any disruption in these pathways, whether in rRNA transcription, processing, or modification, can lead to "ribosomopathies," which are linked to various diseases. nih.gov Given that many cellular stressors and bioactive molecules can influence these pathways, it is plausible that a compound like this compound could exert effects at this level, though specific studies are required to confirm this. The regulation of rRNA transcription can be influenced by metabolic states; for instance, it can be acutely regulated in mature adipocytes in response to metabolic challenges. elifesciences.org

Modulation of Cell Cycle and Apoptosis Regulators

This compound, a clavine-type ergot alkaloid, has demonstrated notable effects on cell proliferation, implying a modulation of the molecular regulators that govern the cell cycle and apoptosis (programmed cell death). vdoc.pub Apoptosis is a vital process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.gov The process is controlled by a balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2). frontiersin.orgbiorender.com

Research investigating the inhibitory activity of several ergot alkaloids against a panel of human tumor cell lines found that this compound tartrate exhibited the most potent effects, particularly against leukemia cell lines. vdoc.pubresearchgate.net This strong anti-proliferative activity suggests that this compound likely interferes with the cell cycle, potentially by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), or by directly triggering the apoptotic cascade. frontiersin.orgmdpi.com The cell cycle and apoptosis are intricately linked, with many proteins like p53 and c-Myc playing dual roles in controlling both proliferation and cell death. nih.govnih.gov The observed anti-tumor effects of this compound point towards an interaction with these critical regulatory networks. vdoc.pub

Transcriptomic Profiling and Gene Expression Analysis (e.g., mRNA Microarray Studies)

Specific transcriptomic profiling studies, such as mRNA microarray or RNA-Sequencing (RNA-Seq), for this compound are not extensively documented in the public domain. Transcriptomic analysis is a powerful tool used to obtain a global snapshot of gene expression within a cell or tissue under specific conditions. frontiersin.orgnih.gov These techniques allow researchers to identify which genes are up- or down-regulated in response to treatment with a compound.

Methodologies like digital gene expression (DGE) profiling quantify the abundance of mRNA transcripts, often expressed as FPKM (Fragments Per Kilobase of transcript per Million mapped reads), to compare gene expression across different states. nih.govrna-seqblog.com Such an analysis for this compound could reveal the specific genes and cellular pathways it modulates. For example, it could confirm the upregulation of pro-apoptotic genes and the downregulation of anti-proliferative genes, providing a mechanistic basis for its observed anti-tumor activity. nih.govnih.gov Without such dedicated studies, the precise and complete landscape of gene expression changes induced by this compound remains an area for future investigation.

Proposed Molecular Mechanisms of Action (e.g., Prolactin Secretion Modulation)

A primary proposed molecular mechanism for clavine-type alkaloids, including this compound, is the modulation of prolactin secretion. vdoc.pub Prolactin is a polypeptide hormone synthesized and secreted by lactotroph cells in the anterior pituitary gland. jpp.krakow.plnih.gov Its secretion is unique in that it is primarily under tonic inhibitory control by the neurotransmitter dopamine (B1211576), which acts on dopamine D2 receptors on lactotrophs. nih.govprobiologists.com

Ergot alkaloids are known to act as dopamine agonists. researchgate.net By mimicking the action of dopamine at these D2 receptors, this compound is proposed to inhibit the synthesis and release of prolactin. vdoc.pubresearchgate.net This mechanism is a hallmark of many ergot-derived compounds used therapeutically for conditions involving hyperprolactinemia. jpp.krakow.plresearchgate.net Prolactin itself has a wide range of functions beyond lactation, including roles in metabolism and immunoregulation, and its signaling is initiated by binding to the prolactin receptor on target cells. probiologists.comcreative-diagnostics.comnih.gov The ability of this compound to suppress prolactin levels is therefore a significant aspect of its biological activity profile. vdoc.pub

Interactions with Neurotransmitter Receptors

Structural Homology to Endogenous Ligands (Noradrenaline, Dopamine, Serotonin)

The broad pharmacological activity of this compound and other ergot alkaloids stems from their unique chemical structure. The core of these molecules is a tetracyclic ergoline ring system. researchgate.netresearchpromo.com This ergoline structure bears a significant resemblance to the chemical architecture of key biogenic amine neurotransmitters, namely noradrenaline, dopamine, and serotonin (B10506). researchgate.netresearchpromo.com

This structural similarity allows ergot alkaloids to bind to the receptors for these endogenous ligands. researchgate.netresearchpromo.com The monoamine transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) are crucial for regulating neurotransmitter levels, and the ligands that interact with them often share structural motifs. nih.govnih.govplos.org The ability of the ergoline nucleus to mimic these neurotransmitters is the foundation for the diverse effects of this compound on the central nervous and endocrine systems. researchpromo.com

Table 1: Compounds with Structural Homology

Selective Receptor Binding Profiles of Clavine Alkaloids (e.g., 5-HT, Dopamine D2 Receptors)

While specific quantitative binding data for this compound at serotonin (5-HT) and dopamine D2 receptors are not extensively detailed in publicly available scientific literature, its pharmacological profile can be inferred from its parent compound, agroclavine, and the known effects of N-alkylation on related molecules.

Ergoline alkaloids, the class to which this compound belongs, generally exhibit significant affinity for a range of biogenic amine receptors, including 5-HT1 and 5-HT2 serotonin receptors, D1 and D2 dopamine receptors, and alpha-adrenergic receptors. nih.gov The parent compound, agroclavine, is a natural clavine-type ergot alkaloid. medchemexpress.com Studies have identified it as an agonist at the D1 dopamine receptor and the α1-adrenoceptor. medchemexpress.com In competitive binding studies using a molecularly imprinted polymer model designed with dopamine and serotonin recognition sites, clavine derivatives, including agroclavine, demonstrated the highest affinity compared to other ergot derivatives like lysergic acid amides and ergopeptines. mdpi.com

The introduction of an N-propyl group at the 1-position of the indole (B1671886) nucleus, which distinguishes this compound from agroclavine, is known to significantly influence receptor activity in related compounds. For other classes of dopaminergic ligands, such as aporphines, an N-n-propyl substitution has been shown to improve activity at the D2 receptor. acs.orgnih.gov This "propyl effect" suggests that the addition of the propyl group to the agroclavine scaffold could enhance its affinity and/or efficacy at D2 receptors, although direct experimental confirmation is required. acs.org

Table 1: Receptor Binding Profile for Agroclavine and Inferred Profile for this compound

| Compound | Receptor Target | Activity/Affinity Noted | Citation |

|---|---|---|---|

| Agroclavine | Dopamine D1 Receptor | Agonist | medchemexpress.com |

| α1-Adrenoceptor | Agonist | medchemexpress.com | |

| Dopamine/Serotonin Sites | High competitive binding in a polymer model | mdpi.com | |

| This compound | Dopamine D2 Receptor | Potentially enhanced affinity/activity (Inferred from structure-activity relationships of related compounds) | acs.orgnih.gov |

This table is based on available data for the parent compound and established structure-activity relationships. Direct binding data for this compound is not specified in the referenced literature.

Enzymatic Biotransformations and Metabolite Characterization

Specific studies detailing the complete metabolic pathway and characterizing all metabolites of this compound are limited. However, research on its parent compound, agroclavine, and related derivatives provides a strong basis for understanding its likely enzymatic biotransformation.

Agroclavine and its derivatives are known substrates for mammalian xenobiotic-metabolizing enzymes. nih.gov A study investigating the mutagenicity of agroclavine, this compound, and 1-pentylagroclavine (B15385083) found that the addition of a rat liver homogenate (a source of metabolic enzymes) was necessary to convert the compounds into mutagenic products. nih.gov This demonstrates that this compound undergoes hepatic biotransformation. In humans, the biotransformation of ergot alkaloids is generally mediated by the CYP3A subfamily of cytochrome P450 enzymes. frontiersin.org

The biotransformation of the core agroclavine structure has been well-documented, particularly within the biosynthetic pathways of fungi. Agroclavine is a crucial intermediate that undergoes several oxidative transformations.

Oxidation: The most prominent biotransformation is the oxidation of agroclavine to elymoclavine (B1202758). maps.orgwikipedia.org This reaction is catalyzed by a cytochrome P450 monooxygenase known as CloA. frontiersin.orggoogle.com This enzyme can conduct multiple two-electron oxidations, further converting elymoclavine into lysergic acid. frontiersin.orggoogle.comresearchgate.net Mammalian liver homogenates have also been shown to produce elymoclavine from agroclavine. maps.org Other oxidative metabolites, such as setoclavine (B1252043) and isosetoclavine, can also be formed. maps.orgnih.gov

N-Demethylation: Mammalian tissue homogenates can catalyze the N-6 demethylation of agroclavine, leading to the formation of nor-agroclavine. maps.org

Given this information, it is probable that the biotransformation of this compound involves similar enzymatic reactions targeting the ergoline core, such as oxidation and N-demethylation, in addition to potential metabolism of the N-1 propyl group itself.

Table 2: Known Biotransformation Pathways and Metabolites of Agroclavine

| Parent Compound | Reaction Type | Enzyme/System | Metabolite(s) | Citation |

|---|---|---|---|---|

| Agroclavine | Oxidation | Cytochrome P450 (CloA) | Elymoclavine | frontiersin.orggoogle.com |

| Oxidation | Mammalian liver homogenate | Elymoclavine, Setoclavine, Isosetoclavine | maps.org | |

| N-Demethylation | Mammalian liver homogenate | Nor-agroclavine | maps.org | |

| This compound | General Metabolism | Rat liver homogenate | Unspecified mutagenic products | nih.gov |

This table outlines the characterized metabolism of the parent compound agroclavine, which provides a predictive framework for the metabolism of its 1-propyl derivative.

Future Directions in 1 Propylagroclavine Research

Advancements in Biosynthetic Engineering for Enhanced Production

The production of ergot alkaloids through fungal fermentation is often limited by the complex and tightly regulated metabolic pathways of the producing organisms. rsc.org While 1-propylagroclavine is a synthetic compound, the core agroclavine (B1664434) scaffold is a natural product. Biosynthetic engineering offers powerful tools to increase the yield of this crucial precursor. rsc.org Future research will likely focus on applying metabolic engineering strategies, which have been successful for other chemicals, to ergot alkaloid-producing fungal strains. nih.govnih.gov

Key strategies include:

Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from ergot alkaloid synthesis can channel more resources towards the desired product. nih.gov

Heterologous Expression: Moving the entire biosynthetic gene cluster into a more manageable and higher-yielding host organism, like Saccharomyces cerevisiae or Aspergillus nidulans, is a promising approach. rsc.orgfrontiersin.org This "synthetic biology" strategy allows for greater control and optimization of the production process, away from the complexities of the native fungal host. rsc.orgrsc.org

Regulator Gene Manipulation: Identifying and engineering transcriptional regulators, such as the recently characterized easR in Metarhizium brunneum, can unlock higher production levels by globally upregulating the entire eas gene cluster. asm.org

These approaches, summarized in the table below, represent a frontier in producing the agroclavine core efficiently, which is essential for the subsequent semi-synthesis of this compound and its analogues.

Table 1: Biosynthetic Engineering Strategies for Ergot Alkaloid Precursors

| Strategy | Description | Potential Impact on Production |

|---|---|---|

| Gene Overexpression | Increase the transcription and translation of key biosynthetic enzymes (e.g., DmaW, EasF). researchgate.net | Boosts specific steps in the pathway, increasing precursor supply. |

| Pathway Deletion | Remove genes for metabolic pathways that compete for essential precursors like tryptophan. nih.gov | Increases the pool of precursors available for alkaloid synthesis. |

| Heterologous Host | Transfer the entire ergot alkaloid synthesis (eas) gene cluster to a robust industrial microbe. rsc.orgfrontiersin.org | Enables production in a highly optimized, fast-growing, and well-understood system. |

| Regulator Engineering | Manipulate transcription factors that control the expression of the entire biosynthetic gene cluster. asm.org | Provides global control over the pathway, potentially leading to significant yield increases. |

Computational Approaches for Compound Discovery and SAR Elucidation

Computational methods are revolutionizing drug discovery by accelerating the identification of new compounds and the understanding of their structure-activity relationships (SAR). nih.gov For this compound, these in silico techniques can predict how modifications to its structure will affect its binding to biological targets.

Molecular Docking: This technique can be used to simulate the interaction between this compound analogues and the 3D structures of known ergot alkaloid receptors, such as dopaminergic and serotonergic G protein-coupled receptors (GPCRs). nih.gov By predicting the binding affinity and orientation of different analogues, researchers can prioritize the synthesis of compounds with the highest potential activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a set of known this compound analogues, a QSAR model could predict the activity of new, unsynthesized structures, guiding the design of more potent molecules.

Virtual Screening: Large chemical libraries can be computationally screened against a target receptor to identify novel scaffolds that mimic the binding of this compound. This approach can lead to the discovery of entirely new classes of compounds with similar biological effects.

These computational tools allow for the rapid and cost-effective exploration of a vast chemical space, focusing laboratory efforts on the most promising candidates and deepening our understanding of the specific structural features responsible for the bioactivity of this compound. nih.govplos.org

Novel Synthetic Routes for Accessing Diverse Analogues

The ability to chemically synthesize a wide variety of analogues is crucial for exploring the therapeutic potential of this compound. While classic methods exist, the development of more efficient and versatile synthetic routes is a key area of future research. researchgate.net

Future synthetic efforts will likely focus on:

Modular Synthesis: Developing synthetic pathways that allow for the easy modification of different parts of the ergoline (B1233604) scaffold. rsc.orgiiserpune.ac.in This could involve late-stage functionalization, where key structural changes are made in the final steps of the synthesis.

New Cyclization Strategies: Exploring novel chemical reactions to construct the core tetracyclic ring system of the ergot alkaloids. digitellinc.comacs.org Techniques like intramolecular Heck reactions and ring-closing metathesis have shown promise in creating related heterocyclic structures and could be adapted for ergoline synthesis. digitellinc.comacs.org

Biocatalysis: Using isolated enzymes from the ergot alkaloid biosynthetic pathway to perform specific chemical transformations. This can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

The development of these novel routes will enable chemists to create libraries of this compound analogues with diverse substituents at various positions, which is essential for fine-tuning their pharmacological properties and exploring new biological activities. beilstein-journals.orgrsc.org

Table 2: Emerging Synthetic Methodologies for Alkaloid Analogue Synthesis

| Methodology | Principle | Application to this compound |

|---|---|---|

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular coupling to form C-C bonds and create cyclic structures. digitellinc.com | Efficiently establishes key ring junctions within the ergoline scaffold. |

| Ring-Closing Metathesis | Ruthenium-catalyzed reaction to form cyclic alkenes. acs.org | Provides a powerful tool for constructing the C and D rings of the ergoline core. |

| Modular/Convergent Synthesis | Building complex molecules from smaller, pre-functionalized fragments. rsc.org | Allows for the rapid generation of diverse analogues by combining different building blocks. |

| Biocatalysis | Using enzymes to catalyze specific synthetic steps. | Enables highly specific and stereoselective modifications that are difficult to achieve with traditional chemistry. |

Implications for Agrochemical and Mycotoxin Research

Ergot alkaloids are not only potential pharmaceuticals but also significant mycotoxins that contaminate grain crops and pose a threat to livestock and human health. wvu.edumdpi.combionte.com Research into this compound has dual implications in this field.

Understanding Mycotoxicosis: As a member of the clavine family, studying the biological effects of this compound can provide insights into the toxicology of naturally occurring ergot alkaloids. researchgate.net Understanding how these molecules interact with receptors in livestock can help develop strategies to mitigate the effects of ergotism, a disease caused by consuming contaminated feed. bionte.com

Development of Agrochemicals: The potent biological activity of ergot alkaloids suggests they could be harnessed for agricultural purposes. For example, some ergot alkaloids produced by fungal endophytes protect host grasses from insect predation. asm.org By modifying the agroclavine structure, it may be possible to develop novel, bio-based insecticides or fungicides that are effective and have unique modes of action.

Analytical Standards and Detection: Synthetic analogues like this compound can serve as valuable analytical standards for developing and validating methods to detect and quantify natural ergot alkaloids in food and feed samples. nih.govmpi.govt.nz

Future research in this area will bridge the gap between pharmaceutical and agricultural science, utilizing the unique properties of this compound to both combat the negative effects of mycotoxins and potentially develop new tools for crop protection.

Q & A

Q. What guidelines ensure ethical reporting of negative or inconclusive results in this compound studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose all experimental parameters (e.g., sample size justification, randomization). Publish negative data in repositories like Zenodo to avoid publication bias .

Tables: Key Methodological Considerations

| Research Aspect | Basic Approach | Advanced Technique |

|---|---|---|

| Synthesis | Alkylation with propyl bromide | Flow chemistry for scalable synthesis |

| Purity Validation | HPLC, NMR | Chiral SFC for enantiomeric excess determination |

| Pharmacological Assays | Radioligand displacement | Biolayer interferometry (BLI) for real-time KD |

| Data Analysis | IC₅₀ calculation | Machine learning-driven QSAR modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.